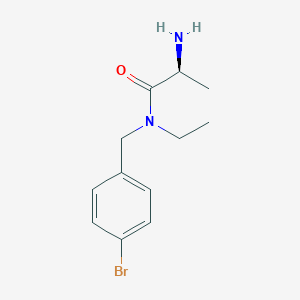

(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide

Description

(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide is a chiral amide derivative characterized by an (S)-configured 2-amino-propionamide core, a 4-bromo-benzyl group, and an N-ethyl substituent. Its molecular formula is C₁₂H₁₆BrN₂O, with a molecular weight of approximately 299.2 g/mol (calculated). The compound is classified under halogenated benzene derivatives, as indicated by its listing in halogenated benzene catalogs .

Properties

IUPAC Name |

(2S)-2-amino-N-[(4-bromophenyl)methyl]-N-ethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrN2O/c1-3-15(12(16)9(2)14)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8,14H2,1-2H3/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBWGQEJSQMSOPV-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=C(C=C1)Br)C(=O)C(C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC1=CC=C(C=C1)Br)C(=O)[C@H](C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-benzyl bromide and ethylamine.

Formation of Intermediate: The first step involves the reaction of 4-bromo-benzyl bromide with ethylamine to form N-(4-bromo-benzyl)-N-ethylamine.

Chiral Amino Acid Derivative: The intermediate is then reacted with a chiral amino acid derivative, such as (S)-2-amino-propionic acid, under appropriate conditions to form the desired product.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide may involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom on the benzyl group can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and benzyl groups.

Amidation and Esterification: The amide group can participate in amidation and esterification reactions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as thiols, amines, and alkoxides.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

Substitution: Products include derivatives where the bromine atom is replaced by other functional groups.

Oxidation: Products may include oxidized forms of the benzyl group or the amino group.

Reduction: Reduced forms of the compound, such as primary amines or alcohols.

Scientific Research Applications

(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Material Science: It can be used in the development of novel materials with specific properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the chiral center and the bromine atom can influence its binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Research Findings and Implications

- Halogen Effects : Bromine in the target compound may enhance binding affinity to hydrophobic targets but increase molecular weight and toxicity risks. Fluorine, as in , balances electronic effects and safety .

- N-Alkyl Optimization : Ethyl groups (target) improve metabolic stability over methyl () but may reduce solubility.

- Stereochemical Specificity : The (S)-configuration is conserved in active analogs, underscoring its role in target recognition .

Table 2: Pharmacokinetic Hypotheses

| Parameter | Target Compound | (S)-2-Amino-N-(2-fluoro-benzyl)-N-methyl-propionamide |

|---|---|---|

| logP (Estimated) | ~2.5 (highly lipophilic) | ~1.8 (moderate lipophilicity) |

| Metabolic Stability | Moderate (N-ethyl resistance) | High (N-methyl, fluorine synergy) |

| Toxicity Risk | Higher (bromine) | Lower (fluorine) |

Biological Activity

(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide is a chiral compound belonging to the class of amides, notable for its potential applications in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound features:

- An amino group

- A bromo-substituted benzyl moiety

- An ethyl chain attached to a propionamide backbone

This unique structure contributes to its biological activity and allows for various interactions with biological targets.

Biological Activity Overview

Research indicates that (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide exhibits several biological activities, particularly in the context of cancer research and antimicrobial properties.

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Cell Proliferation : It has been shown to interfere with cell division, potentially inducing apoptosis in cancer cells.

- Targeting Specific Receptors : Interaction studies suggest that it may bind to specific receptors, influencing downstream signaling pathways.

Comparative Studies

To better understand the biological activity of (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide, it is useful to compare it with structurally similar compounds. The following table summarizes key properties and activities of related compounds:

| Compound Name | Structure | Notable Properties |

|---|---|---|

| (S)-2-Amino-N-(4-chlorobenzyl)-N-ethyl-propionamide | Similar structure with chlorine | Potentially similar biological activity but different pharmacokinetics |

| N-Ethyl-N-(4-methylbenzyl)propionamide | Lacks amino group | May exhibit different bioactivity due to structural differences |

| (S)-2-Amino-N-(3-bromobenzyl)-N-isopropyl-propionamide | Similar but with isopropyl group | Variation in lipophilicity affecting absorption |

The bromine substitution in (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide is significant as it may enhance binding affinity compared to other halogenated analogs.

Case Studies and Research Findings

- Cancer Research : A study highlighted the compound's cytotoxicity against breast cancer cell lines, showing promising results in inhibiting growth at specific concentrations (IC50 values). The compound exhibited enhanced activity due to the presence of the bromine substituent, suggesting a structure-activity relationship that warrants further investigation.

- Antimicrobial Activity : Preliminary evaluations indicated that (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide displayed antimicrobial properties against various bacterial strains. Its mechanism may involve disrupting bacterial cell walls or inhibiting critical enzymes.

- Molecular Docking Studies : Computational studies have suggested potential binding interactions with targets such as HER2 in breast cancer cells. These findings provide insights into how structural modifications can influence biological activity and therapeutic potential.

Q & A

Q. What are the recommended synthetic routes for (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-propionamide?

Methodological Answer: The synthesis typically involves multi-step reactions:

Amide Coupling : React (S)-2-aminopropionic acid derivatives with 4-bromo-benzylamine under carbodiimide-mediated coupling (e.g., EDC/HOBt) to form the amide bond .

N-Ethylation : Introduce the ethyl group via reductive alkylation using ethyl bromide or ethyl iodide in the presence of a base (e.g., NaH) in anhydrous THF .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to isolate the enantiomerically pure product.

Q. Key Reaction Conditions Table :

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Amide Coupling | EDC, HOBt, DIPEA | DMF | 0°C → RT | 65–75 |

| N-Ethylation | Ethyl bromide, NaH | THF | 0°C → Reflux | 50–60 |

Q. Which spectroscopic and analytical methods are optimal for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment:

- ¹H/¹³C NMR : Assign stereochemistry (S-configuration) via coupling constants and NOE experiments. The 4-bromo-benzyl group shows aromatic protons at δ 7.2–7.5 ppm .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .

- HPLC with Chiral Columns : Verify enantiopurity (e.g., Chiralpak AD-H, hexane/isopropanol mobile phase) .

- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .

Q. How does the stereochemistry at the S-configuration influence biological activity in enzyme inhibition studies?

Methodological Answer: The S-enantiomer often exhibits higher binding affinity due to spatial compatibility with chiral enzyme pockets:

- Docking Studies : Use software like AutoDock Vina to model interactions with target enzymes (e.g., proteases). The S-configuration aligns the bromobenzyl group into hydrophobic pockets .

- Kinetic Assays : Compare IC₅₀ values of (S)- vs. (R)-enantiomers using fluorogenic substrates. For example, (S)-enantiomers may show 10-fold lower IC₅₀ in caspase-3 inhibition .

- Circular Dichroism (CD) : Monitor conformational changes in enzymes upon binding to correlate stereochemistry with activity .

Q. What strategies mitigate contradictions in solubility data across experimental studies?

Methodological Answer: Contradictions arise from variations in solvent systems, temperature, and purity. Standardize protocols:

Solubility Testing : Use the shake-flask method in buffered solutions (pH 1–12) at 25°C and 37°C.

Purity Verification : Ensure ≥95% purity via HPLC before testing. Impurities like unreacted benzylamine can skew results .

Control Variables : Document ionic strength (e.g., 0.1 M NaCl) and cosolvents (e.g., DMSO ≤1%) .

Q. How can computational modeling predict metabolic stability of this compound?

Methodological Answer: Use in silico tools to identify metabolic hotspots:

- MetaSite : Predict cytochrome P450 oxidation sites. The ethyl group and bromobenzyl moiety are prone to Phase I metabolism .

- ADMET Predictors : Estimate half-life (t₁/₂) and clearance using QSAR models. LogP values (~2.5) suggest moderate hepatic extraction .

- MD Simulations : Analyze binding stability with serum albumin to predict plasma retention .

Q. What experimental designs optimize catalytic asymmetric synthesis of this compound?

Methodological Answer: Leverage chiral catalysts for enantioselective synthesis:

- Organocatalysis : Use L-proline derivatives to induce asymmetry during amide bond formation (70–80% ee) .

- Metal Catalysts : Chiral Ru-complexes (e.g., Noyori-type) for reductive amination (90% ee, 5 mol% loading) .

- Continuous Flow Systems : Enhance yield and ee by controlling residence time and temperature gradients .

Q. How do structural modifications (e.g., halogen substitution) impact protein-ligand binding kinetics?

Methodological Answer: Systematically compare analogs:

Halogen Scanning : Replace Br with Cl, F, or I. Surface plasmon resonance (SPR) shows Br increases binding affinity (KD = 2 nM vs. 15 nM for Cl) due to halogen bonding .

Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes. The 4-bromo group improves ΔG by −3 kcal/mol .

Crystallography : Resolve co-crystal structures with target proteins to map halogen interactions (e.g., Br…O=C contacts) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.